molecular formula C8H12O2 B14079312 (5R,6R)-5,6-dimethoxycyclohexa-1,3-diene

(5R,6R)-5,6-dimethoxycyclohexa-1,3-diene

Katalognummer: B14079312
Molekulargewicht: 140.18 g/mol
InChI-Schlüssel: XVVLXJOFXQXIMU-HTQZYQBOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5R,6R)-5,6-dimethoxycyclohexa-1,3-diene is an organic compound characterized by its unique structure, which includes two methoxy groups attached to a cyclohexa-1,3-diene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5R,6R)-5,6-dimethoxycyclohexa-1,3-diene typically involves the use of specific starting materials and reagents under controlled conditions. One common method involves the reaction of a suitable cyclohexadiene derivative with methanol in the presence of a catalyst. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

(5R,6R)-5,6-dimethoxycyclohexa-1,3-diene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce more saturated hydrocarbons.

Wissenschaftliche Forschungsanwendungen

(5R,6R)-5,6-dimethoxycyclohexa-1,3-diene has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (5R,6R)-5,6-dimethoxycyclohexa-1,3-diene involves its interaction with specific molecular targets. The methoxy groups and the diene structure allow it to participate in various chemical reactions, which can modulate biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (2S,5R,6R)-2-hydroxy-3,5,6-trimethyloctan-4-one
  • 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

Uniqueness

(5R,6R)-5,6-dimethoxycyclohexa-1,3-diene is unique due to its specific stereochemistry and the presence of two methoxy groups. This structure imparts distinct chemical and physical properties, making it valuable for various applications that require precise molecular interactions.

Eigenschaften

Molekularformel

C8H12O2

Molekulargewicht

140.18 g/mol

IUPAC-Name

(5R,6R)-5,6-dimethoxycyclohexa-1,3-diene

InChI

InChI=1S/C8H12O2/c1-9-7-5-3-4-6-8(7)10-2/h3-8H,1-2H3/t7-,8-/m1/s1

InChI-Schlüssel

XVVLXJOFXQXIMU-HTQZYQBOSA-N

Isomerische SMILES

CO[C@@H]1C=CC=C[C@H]1OC

Kanonische SMILES

COC1C=CC=CC1OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.